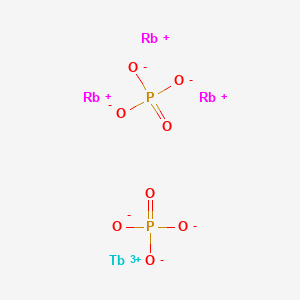
Calcium-49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium-49 is a radioactive isotope of calcium with the symbol (^{49}\text{Ca}). It has an atomic number of 20 and a mass number of 49. This isotope is known for its relatively short half-life of approximately 8.718 minutes . This compound undergoes beta decay to form scandium-49, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium-49 can be synthesized through neutron activation of potassium-49 or calcium-48. The reaction involves bombarding potassium-49 or calcium-48 with neutrons in a nuclear reactor, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized nuclear reactors where controlled neutron activation can occur. The process requires precise control of neutron flux and reaction conditions to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium-49 undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form calcium oxide.
Reduction: It can be reduced to its elemental form using strong reducing agents.
Substitution: This compound can participate in substitution reactions where it replaces other cations in compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Aqueous solutions of this compound salts can be used in substitution reactions.
Major Products Formed
Oxidation: Calcium oxide.
Reduction: Elemental calcium.
Substitution: Various this compound-containing compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Calcium-49 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to trace calcium ion movement and distribution within organisms.
Medicine: Utilized in medical research to investigate calcium metabolism and related disorders.
Industry: Applied in the development of new materials and processes that require precise control of calcium isotopes .
Wirkmechanismus
Calcium-49 exerts its effects primarily through its radioactive decay process. The beta particles emitted during decay can interact with surrounding molecules, causing ionization and other chemical changes. This property makes this compound useful as a tracer in various scientific studies. The molecular targets and pathways involved depend on the specific application and the environment in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium-40: A stable isotope of calcium commonly found in nature.
Calcium-41: A cosmogenic isotope with a longer half-life compared to calcium-49.
Calcium-48: Another stable isotope of calcium used in various scientific applications.
Uniqueness of this compound
This compound is unique due to its short half-life and radioactive properties, which make it particularly useful as a tracer in scientific research. Unlike stable isotopes, this compound’s radioactive decay allows for the study of dynamic processes in real-time, providing valuable insights into chemical, biological, and medical phenomena .
Eigenschaften
CAS-Nummer |
15124-81-9 |
|---|---|
Molekularformel |
Ca |
Molekulargewicht |
48.955663 g/mol |
IUPAC-Name |
calcium-49 |
InChI |
InChI=1S/Ca/i1+9 |
InChI-Schlüssel |
OYPRJOBELJOOCE-KUYOKYOWSA-N |
Isomerische SMILES |
[49Ca] |
Kanonische SMILES |
[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















